3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline
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Overview
Description
3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline is a complex organic compound characterized by the presence of multiple halogen atoms and an aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline typically involves multiple steps, including halogenation, nucleophilic substitution, and coupling reactions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways and mechanisms.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline involves its interaction with specific molecular targets and pathways. The presence of multiple halogen atoms can influence the compound’s reactivity and binding affinity to various biological targets. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and effects on biological systems.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-(trifluoromethyl)aniline
- 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride
- 3-Bromo-2,6-difluoro-5-(trifluoromethyl)benzaldehyde
Uniqueness
Compared to similar compounds, 3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline stands out due to its unique combination of halogen atoms and the phenoxy group
Properties
Molecular Formula |
C13H6BrF6NO |
---|---|
Molecular Weight |
386.09 g/mol |
IUPAC Name |
3-bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline |
InChI |
InChI=1S/C13H6BrF6NO/c14-10-6(15)1-2-9(21)12(10)22-11-7(16)3-5(4-8(11)17)13(18,19)20/h1-4H,21H2 |
InChI Key |
MZPJRPYGNYEYJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1N)OC2=C(C=C(C=C2F)C(F)(F)F)F)Br)F |
Origin of Product |
United States |
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